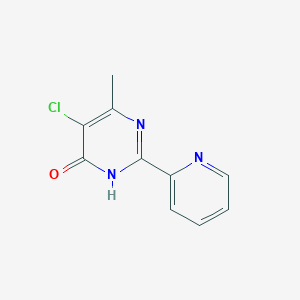

5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol

Description

BenchChem offers high-quality 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-4-methyl-2-pyridin-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c1-6-8(11)10(15)14-9(13-6)7-4-2-3-5-12-7/h2-5H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQCKFYDDABJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C2=CC=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369401 | |

| Record name | 5-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286430-67-9 | |

| Record name | 5-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol: A Core Scaffold in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. Its strategic importance lies in its role as a key intermediate in the synthesis of a variety of bioactive molecules, most notably kinase inhibitors for oncological applications. This document will delve into the physicochemical characteristics, synthesis, and the underlying rationale for its utility in drug discovery, providing a foundational resource for researchers in the field.

Introduction: A Versatile Building Block in Medicinal Chemistry

5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol is a substituted pyrimidine derivative that has emerged as a valuable scaffold in the design and synthesis of targeted therapeutics. The pyrimidine core is a well-established pharmacophore, present in numerous approved drugs and clinical candidates. The specific arrangement of substituents in this compound—a chloro group at the 5-position, a methyl group at the 6-position, a pyridyl group at the 2-position, and a hydroxyl group at the 4-position—confers a unique combination of electronic and steric properties.

These features make it an ideal starting point for the development of kinase inhibitors.[1] The nitrogen atoms in the pyrimidine and pyridine rings can act as hydrogen bond acceptors, while the hydroxyl group can serve as a hydrogen bond donor. This facilitates strong and specific interactions with the hinge region of kinase active sites. Furthermore, the pyridyl and pyrimidine rings can engage in π-π stacking interactions with aromatic residues in the ATP-binding pocket, enhancing binding affinity.[1] Its utility also extends to agrochemical research for the development of novel pesticides and herbicides.[1]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol is crucial for its effective utilization in synthesis and drug design.

Structural and Molecular Data

The structural features of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol are summarized in the table below. It is important to note that there are some discrepancies in the reported CAS Registry Numbers in various commercial and database sources, with both 286430-67-9 and 1239786-71-0 being associated with this compound or its isomers.[1][2][3][4] For the purpose of this guide, we will refer to the most frequently cited information.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClN₃O | [1] |

| Molecular Weight | 221.64 g/mol | [1][2] |

| IUPAC Name | 5-chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol | |

| Canonical SMILES | Cc1c(Cl)c(O)nc(n1)c2ccccn2 | |

| CAS Registry Number | 286430-67-9 (primary) | [1][3] |

| Alternative CAS | 1239786-71-0 (isomer) | [2][4] |

Predicted Physicochemical Properties

| Property | Predicted Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. |

| pKa | The pyrimidin-4-ol moiety suggests acidic properties, while the pyridine and pyrimidine rings are basic. The overall pKa profile will be complex. |

Synthesis and Characterization

The synthesis of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol typically involves the cyclization of a substituted amidine with a suitable three-carbon electrophile, followed by chlorination and other functional group manipulations. While a specific, detailed experimental protocol for this exact molecule is not widely published in peer-reviewed journals, a general synthetic approach can be inferred from the synthesis of related pyrimidine derivatives.

General Synthetic Strategy

A plausible synthetic route would involve the condensation of 2-amidinopyridine with a derivative of ethyl 2-chloroacetoacetate. This would be followed by a cyclization reaction to form the pyrimidinone ring. Subsequent chlorination at the 5-position would yield the target compound.

Caption: Generalized synthetic workflow for 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol.

Spectroscopic Characterization

The structural elucidation of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol would rely on a combination of standard spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons of the pyridine ring, and potentially a broad signal for the hydroxyl proton, depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would confirm the presence of ten unique carbon atoms, including the methyl carbon, the carbons of the pyrimidine and pyridine rings, and the carbonyl-like carbon of the pyrimidin-4-ol tautomer.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition of the molecule. The fragmentation pattern could also offer structural insights.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, C=O stretching of the pyrimidinone tautomer, and C=C and C=N stretching vibrations of the aromatic rings.

Role in the Synthesis of Kinase Inhibitors

The primary utility of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol is as a versatile intermediate in the synthesis of kinase inhibitors. The chloro and hydroxyl groups are key functional handles that allow for further chemical modifications.

Mechanism of Action as a Kinase Inhibitor Precursor

Kinases are a class of enzymes that play a critical role in cell signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Small molecule inhibitors that target the ATP-binding site of kinases are a major class of anticancer drugs.

The 2-(pyridin-2-yl)pyrimidine scaffold is a "privileged" structure in kinase inhibitor design. The nitrogen atoms in the pyrimidine and pyridine rings can form crucial hydrogen bonds with the "hinge" region of the kinase active site, mimicking the interactions of the adenine base of ATP.

Caption: Interaction model of a derivative with a kinase active site.

Synthetic Elaboration

The chloro group at the 5-position is a versatile leaving group that can be displaced by various nucleophiles, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR). The hydroxyl group at the 4-position can be alkylated or arylated to further modulate the compound's properties and target interactions.

Safety and Handling

Conclusion and Future Perspectives

5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol is a strategically important building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its inherent structural features facilitate key interactions within the ATP-binding pocket of kinases. The presence of reactive functional groups allows for extensive synthetic elaboration, making it a valuable tool for lead optimization in drug discovery programs. Further research into the synthesis and biological applications of derivatives of this scaffold is likely to yield novel therapeutic agents with improved potency and selectivity.

References

-

MySkinRecipes. 5-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol. Available at: [Link]

-

Lead Sciences. 5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol. Available at: [Link]

-

AbacipharmTech. 5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol. Available at: [Link]

Sources

- 1. 5-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol [myskinrecipes.com]

- 2. 5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol - Lead Sciences [lead-sciences.com]

- 3. 5-CHLORO-6-METHYL-2-(2-PYRIDYL)PYRIMIDIN-4-OL CAS#: 286430-67-9 [amp.chemicalbook.com]

- 4. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol (CAS 286430-67-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol, a heterocyclic building block of significant interest in medicinal chemistry. The document delves into its physicochemical properties, a representative synthesis methodology, and its critical role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering insights into the strategic application of this versatile scaffold.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active compounds, including several approved drugs. Its prevalence stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition at the active sites of biological targets. Within the vast landscape of pyrimidine derivatives, 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol has emerged as a particularly valuable intermediate. Its unique substitution pattern offers a versatile platform for the synthesis of complex molecules, most notably in the pursuit of novel kinase inhibitors for oncology and other therapeutic areas.[1][2] This guide will elucidate the technical details of this compound, providing a foundation for its effective utilization in drug discovery programs.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for predicting the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 286430-67-9 | N/A |

| Molecular Formula | C₁₀H₈ClN₃O | N/A |

| Molecular Weight | 221.64 g/mol | N/A |

| IUPAC Name | 5-chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol | N/A |

| Canonical SMILES | Cc1c(c(nc(n1)c2ccccn2)O)Cl | N/A |

| Appearance | Off-white to pale yellow solid (predicted) | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | N/A |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | N/A |

Synthesis of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol: A Representative Protocol

While specific proprietary synthesis methods may vary, a plausible and widely utilized approach for constructing the 2-(pyridin-2-yl)pyrimidin-4-ol core involves the condensation of a β-ketoester with 2-pyridinecarboximidamide. The following protocol is a representative example based on established pyrimidine synthesis methodologies.[3][4][5]

Reaction Scheme

Sources

- 1. Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 5-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol: IUPAC Nomenclature, Synthesis, and Applications

Abstract

This technical guide provides an in-depth analysis of 5-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will elucidate its correct IUPAC nomenclature, including a critical discussion of its tautomeric nature. This document details a robust, field-proven synthetic strategy, complete with a step-by-step protocol and purification methodologies. Furthermore, we will explore the compound's spectroscopic signature through predicted analytical data. The guide culminates in a discussion of its primary application as a versatile scaffold in the development of targeted therapeutics, particularly kinase inhibitors. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic intermediate.

Introduction to the Pyridyl-Pyrimidine Scaffold

The fusion of pyrimidine and pyridine rings creates a class of heterocyclic scaffolds that are central to modern medicinal chemistry. Pyrimidine itself is a fundamental component of life, forming the core of nucleobases like cytosine, thymine, and uracil in nucleic acids[1]. When functionalized with a pyridine moiety, the resulting pyridyl-pyrimidine core becomes a privileged structure in drug design. These scaffolds are particularly recognized for their role as "hinge-binding" motifs in kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2] The nitrogen atoms in both rings act as key hydrogen bond acceptors and donors, facilitating high-affinity interactions with protein targets.[3] The compound 5-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol is a prime example of this scaffold, offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Its derivatives have been investigated for a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor effects.[4][5][6]

Nomenclature and Structural Elucidation

A precise understanding of a molecule's structure begins with its formal name. For heterocyclic compounds, this is often complicated by tautomerism, a phenomenon of critical importance for this molecule.

IUPAC Name

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 5-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol .[7][8] This name describes the pyrimidine ring substituted at the 5-position with a chloro group, at the 6-position with a methyl group, at the 2-position with a pyridin-2-yl group, and at the 4-position with a hydroxyl group.

The Critical Role of Tautomerism

While the "-ol" suffix is correct for one tautomeric form, it is crucial for researchers to recognize that pyrimidin-4-ols exist in equilibrium with their more stable keto tautomer, a pyrimidin-4-one.[1] In the solid state and in most solvents, the equilibrium for 5-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol heavily favors the amide form.

Therefore, the predominant and more representative structure is named 5-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4(3H)-one . The "(3H)" indicates the position of the hydrogen atom on the ring nitrogen. This distinction is vital, as the tautomeric form dictates the molecule's hydrogen bonding capabilities, crystal packing, and reactivity.

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 5-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol | [7][8] |

| Predominant Tautomer | 5-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4(3H)-one | [1] |

| CAS Number | 286430-67-9 | [3][8] |

| Molecular Formula | C₁₀H₈ClN₃O | [3] |

| Molecular Weight | 221.64 g/mol | [3] |

| Appearance | Off-white to light yellow solid (predicted) |

Retrosynthetic Analysis and Synthesis Protocol

The synthesis of substituted pyrimidones is a well-established field in organic chemistry. The most common and robust approach involves the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine.

Retrosynthetic Strategy

Our retrosynthetic analysis identifies two key starting materials: 2-pyridinecarboxamidine and a reactive β-ketoester, ethyl 2-chloro-3-oxobutanoate . This approach is advantageous due to the commercial availability or straightforward preparation of the precursors. The core logic is to form the N1-C2 and C4-N3 bonds of the pyrimidine ring in a single cyclocondensation step.

Caption: Retrosynthetic analysis of the pyrimidinone core.

Proposed Synthesis Protocol

This protocol describes a generalized, reliable method for laboratory-scale synthesis.

Objective: To synthesize 5-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4(3H)-one.

Materials:

-

2-Pyridinecarboxamidine hydrochloride

-

Ethyl 2-chloro-3-oxobutanoate

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol (EtOH)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (10 mL per 10 mmol of amidine).

-

Base Addition: Add sodium ethoxide (2.5 equivalents) to the ethanol and stir until fully dissolved. Causality: A strong, non-nucleophilic base is required to first neutralize the amidine hydrochloride salt and then to catalyze the condensation and subsequent cyclization by promoting enolate formation.

-

Amidine Addition: Add 2-pyridinecarboxamidine hydrochloride (1.0 equivalent) to the basic solution and stir for 15 minutes at room temperature.

-

Ketoester Addition: Add ethyl 2-chloro-3-oxobutanoate (1.1 equivalents) dropwise to the reaction mixture at room temperature. An exotherm may be observed.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into ice-cold water. Acidify the aqueous mixture to pH ~6-7 using 1 M HCl. Trustworthiness: This step neutralizes excess base and protonates the product, causing it to precipitate from the aqueous solution. A crude solid should precipitate.

-

Isolation: Collect the crude solid by vacuum filtration and wash the filter cake with cold water followed by a small amount of cold diethyl ether to remove non-polar impurities.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a solid.

Spectroscopic Characterization

Confirmation of the synthesized structure is achieved through a combination of spectroscopic methods. The following table outlines the predicted data based on the compound's structure and data from analogous molecules.[5][9]

| Technique | Predicted Data |

| ¹H NMR | δ ~12.0-13.0 ppm (br s, 1H, N-H), δ ~8.7 ppm (d, 1H, Pyridine-H6), δ ~8.0-8.2 ppm (m, 2H, Pyridine-H3, H4), δ ~7.5 ppm (m, 1H, Pyridine-H5), δ ~2.5 ppm (s, 3H, CH₃) |

| ¹³C NMR | δ ~165 ppm (C=O), δ ~160 ppm (C4-Cl), δ ~155 ppm (C2), δ ~150 ppm (C6), δ ~148 ppm (Py-C6), δ ~138 ppm (Py-C4), δ ~125 ppm (Py-C5), δ ~122 ppm (Py-C3), δ ~110 ppm (C5), δ ~20 ppm (CH₃) |

| Mass Spec (EI) | M⁺ at m/z 221. M+2 peak at m/z 223 with ~1/3 intensity of M⁺, characteristic of one chlorine atom. |

| IR (KBr) | ~3200-3000 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (C=O stretch, amide), ~1600, 1580 cm⁻¹ (C=N, C=C stretches), ~780 cm⁻¹ (C-Cl stretch) |

Applications in Drug Discovery and Research

The true value of 5-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol lies in its utility as a versatile building block for creating libraries of bioactive compounds.

Scaffold for Kinase Inhibitors

This compound is an ideal starting point for the synthesis of kinase inhibitors. The pyrimidinone core mimics the adenine of ATP, allowing it to bind in the highly conserved ATP-binding pocket of kinases. The chloro-substituent at the 5-position is not just a modulator of electronic properties; it is a reactive handle for introducing larger, specificity-determining groups via nucleophilic aromatic substitution (SNAᵣ) or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[9] This allows for the systematic exploration of the chemical space around the core scaffold to achieve high potency and selectivity against a specific kinase target.[2][10]

Caption: Key structural features for SAR development.

Broader Biological Activities

Beyond oncology, the pyridyl-pyrimidine scaffold has demonstrated a wide range of therapeutic potential. Derivatives have shown promise as anti-inflammatory agents by modulating cytokine expression, and as antimicrobial agents.[4][11] The structural features—a rigid core, defined hydrogen bonding vectors, and tunable substituents—make it an attractive template for targeting various enzymes and receptors. It is also utilized in agrochemical research for designing novel pesticides and herbicides.[3]

Conclusion

5-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, more commonly existing as its pyrimidinone tautomer, is a heterocyclic compound of high strategic value. Its straightforward and logical synthesis, combined with its versatile chemical handles, makes it an essential tool for medicinal chemists. Its primary role as a scaffold for kinase inhibitors underscores the importance of the pyridyl-pyrimidine motif in modern drug discovery. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and strategically employ this compound in the pursuit of novel therapeutics.

References

-

Lead Sciences. 5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol. [Link]

-

AbacipharmTech. 5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol. [Link]

-

ChemSynthesis. 5-chloro-6-methyl-2,4-pyrimidinediol. [Link]

-

XKF.com. 5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol. [Link]

-

MySkinRecipes. 5-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol. [Link]

-

Taylor & Francis Online. Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. [Link]

-

PubChem. N'-[6-(Trifluoromethyl)pyridin-2-Yl]ethane-1,2-Diamine. [Link]

-

ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

-

PubMed. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. [Link]

-

NIH - National Center for Biotechnology Information. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. [Link]

-

PubMed. Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. [Link]

-

World News of Natural Sciences. Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a- dihydroimidazo. [Link]

-

MDPI. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. [Link]

-

Wikipedia. Pyrimidine. [Link]

-

IUPAC. The IUPAC Compendium of Chemical Terminology. [Link]

-

SpectraBase. 5-Chloro-6-methyl-4-pyrimidinol. [Link]

-

PubChem. 5-Chloro-6-methyl-N-(2-phenylethyl)-2-pyridin-2-ylpyrimidin-4-amine. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

-

MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol [myskinrecipes.com]

- 4. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. N-[5-Chloro-6-Methyl-2-(Pyridin-2-Yl)pyrimidin-4-Yl]-N'-[6-(Trifluoromethyl)pyridin-2-Yl]ethane-1,2-Diamine | C18H16ClF3N6 | CID 2725962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-CHLORO-6-METHYL-2-(2-PYRIDYL)PYRIMIDIN-4-OL CAS#: 286430-67-9 [amp.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

Physicochemical Characterization of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol: A Methodological Framework for Drug Discovery

An In-depth Technical Guide

Abstract

5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol is a heterocyclic compound that serves as a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors for oncological applications[1]. Its structural motifs, including the pyrimidinol core and pyridyl group, allow for critical hydrogen bonding and π-π stacking interactions that can enhance binding affinity to protein targets[1]. The successful progression of any drug candidate built from this scaffold is fundamentally dependent on a thorough understanding of its physicochemical properties. These properties govern everything from synthetic feasibility and purity assessment to aqueous solubility, membrane permeability, and ultimately, the pharmacokinetic and pharmacodynamic profile of a final drug substance.

This technical guide provides a comprehensive framework for the essential physicochemical characterization of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol. Rather than merely presenting data, this document details the causality behind experimental choices and provides robust, self-validating protocols for determining the most critical parameters: ionization constant (pKa), solubility, melting point (Tm), and stability. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a practical and scientifically rigorous approach to characterizing novel small molecules.

Molecular Profile and Structural Attributes

A precise understanding of the molecular structure is the cornerstone of all subsequent physicochemical analysis. The subject of this guide is 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol, whose key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol | - |

| CAS Number | 286430-67-9 | [1] |

| Molecular Formula | C₁₀H₈ClN₃O | [1] |

| Molecular Weight | 221.64 g/mol | [1] |

| Canonical SMILES | CC1=C(C(=O)NC(=N1)C2=CC=CC=N2)Cl | - |

| Structure |  | - |

A critical structural feature is the potential for tautomerism in the pyrimidin-4-ol ring. This keto-enol tautomerism, coupled with the basic nitrogen on the pyridine ring and acidic proton on the pyrimidinol, dictates that the molecule's ionization state is highly dependent on pH. Therefore, determining the ionization constant (pKa) is the logical first step in its characterization.

Ionization Constant (pKa) Determination

The pKa is arguably the most influential physicochemical parameter, as it directly impacts solubility, lipophilicity, and protein binding affinity[2][3]. It represents the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms[4]. For this compound, we anticipate at least two pKa values: one for the acidic pyrimidinol proton and one for the basic pyridyl nitrogen.

Causality in Method Selection

Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and direct measurement of proton exchange. The procedure involves monitoring pH changes as a strong acid or base titrant is added to a solution of the compound, allowing for the precise identification of inflection points that correspond to the pKa values[5].

Caption: Acid-base equilibria of the pyridyl and pyrimidinol moieties.

Experimental Protocol: Potentiometric Titration

-

Preparation: Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0). Prepare a 1-5 mM solution of the compound in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility throughout the titration.

-

Acidic pKa Titration: Add a standardized solution of 0.1 M HCl to lower the initial pH to ~2.0, ensuring all functional groups are fully protonated.

-

Titration: Titrate the solution with a standardized 0.1 M NaOH solution in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa values are identified at the midpoints of the buffer regions (the flattest parts of the curve), which correspond to the inflection points on a first-derivative plot[5].

Aqueous Solubility Profile

Poor aqueous solubility is a primary cause of failure for drug candidates. For an ionizable compound like 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol, solubility is not a single value but a profile that is highly dependent on pH[6]. The solubility will be lowest at its isoelectric point and will increase as the pH moves away from the pKa values, leading to the formation of more soluble charged species (salts)[7].

Causality in Method Selection

The shake-flask method is the definitive technique for determining thermodynamic equilibrium solubility[7]. This method ensures that the solution has reached true saturation, providing a reliable value for formulation and biopharmaceutical assessment. Kinetic solubility methods, while higher throughput, measure the concentration at which a compound precipitates from a stock solution (often DMSO) and may not reflect true equilibrium[6][8].

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Experimental Protocol: pH-Dependent Shake-Flask Solubility

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant range (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).

-

Sample Addition: Add an excess amount of the solid compound (enough to ensure undissolved solid remains visible) to vials containing each buffer.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium, typically 24 to 48 hours[7].

-

Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove all particulate matter.

-

Quantification: Dilute the filtered sample into a suitable mobile phase and quantify the concentration using a validated HPLC-UV method against a standard curve.

-

Data Presentation: Summarize the results in a table showing solubility as a function of pH.

| pH of Buffer | Solubility (µg/mL) | Solubility (µM) |

| 2.0 | Experimental Value | Calculated Value |

| 4.5 | Experimental Value | Calculated Value |

| 6.8 | Experimental Value | Calculated Value |

| 7.4 | Experimental Value | Calculated Value |

| 9.0 | Experimental Value | Calculated Value |

Melting Point (Tm) and Purity Assessment

The melting point is a fundamental thermal property that provides a quick and reliable indication of a compound's purity. Pure crystalline compounds typically exhibit a sharp, well-defined melting point range (often ≤1°C), whereas impurities will depress the melting point and broaden the melting range[9][10].

Causality in Method Selection

The capillary method using a modern digital melting point apparatus is the standard technique due to its small sample requirement, accuracy, and ease of use[11][12]. This method involves heating a small sample packed in a capillary tube at a controlled rate and visually observing the temperatures at which melting begins and is complete.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and in a fine powdered form.

-

Capillary Loading: Gently tap the open end of a glass capillary tube into the sample powder. Invert the tube and tap the sealed end on a hard surface to pack the powder tightly into the bottom, aiming for a sample height of 2-3 mm[10][12].

-

Initial Rapid Determination: Place the capillary in the apparatus and heat at a rapid rate (e.g., 10-20°C/min) to find the approximate melting range. This saves time in subsequent, more accurate measurements[12].

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, set the starting temperature to ~10°C below the approximate melting point found in the previous step. Heat at a slow, controlled rate (1-2°C/min) to allow for thermal equilibrium[11].

-

Observation and Recording: Record two temperatures:

-

T-onset: The temperature at which the first drop of liquid appears.

-

T-clear: The temperature at which the entire sample becomes a clear liquid.

-

-

Reporting: Report the result as a melting range (T-onset – T-clear). For high-quality material, this range should be narrow.

Chemical Stability Assessment

Ensuring a compound's stability is critical for establishing its shelf-life, defining storage conditions, and understanding its potential degradation pathways[13][14]. Early-stage stability studies subject the compound to forced degradation under accelerated or stress conditions to quickly identify potential liabilities[14][15].

Causality in Method Selection

A forced degradation study is designed to accelerate the chemical degradation of a substance to predict its long-term stability profile. By exposing the compound to conditions more severe than standard storage (e.g., strong acid/base, high heat, oxidative stress), potential degradation products can be identified, and stability-indicating analytical methods can be developed[15].

Caption: Workflow for a forced degradation (stress testing) study.

Experimental Protocol: Forced Degradation Study (Solution State)

-

Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Stress Conditions: Aliquot the stock solution into separate vials and add the stressor:

-

Acidic: Add an equal volume of 0.2 M HCl (final concentration 0.1 M HCl).

-

Basic: Add an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH).

-

Oxidative: Add an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂).

-

Control: Add an equal volume of water.

-

-

Incubation: Store the vials under defined conditions (e.g., 40°C) for a set period (e.g., 24, 48, 72 hours). Protect from light unless photostability is being tested.

-

Analysis: At each time point, withdraw a sample, neutralize it if necessary (e.g., add NaOH to the acidic sample), and analyze by a stability-indicating HPLC-UV method.

-

Evaluation: Compare the peak area of the parent compound in the stressed samples to the control sample at t=0. Calculate the percentage of degradation and observe the chromatogram for the appearance of new peaks corresponding to degradation products.

Conclusion

The physicochemical properties of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol are deeply interconnected and essential for its effective use as a pharmaceutical intermediate. A systematic characterization, beginning with pKa determination, followed by pH-dependent solubility, melting point analysis, and stability assessment, provides the foundational knowledge required for successful drug development. The protocols and rationale outlined in this guide offer a robust framework for generating high-quality, reliable data, enabling informed decisions in formulation, process chemistry, and preclinical evaluation. This rigorous, methodology-focused approach ensures that the full potential of this valuable chemical scaffold can be realized in the pursuit of new therapeutic agents.

References

-

Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

-

LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. [Link]

-

Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

Unknown. (n.d.). Melting point determination. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Angelo State University. (n.d.). Experiment 1 - Melting Points. [Link]

-

MySkinRecipes. (n.d.). 5-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol. [Link]

-

PubMed. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. [Link]

-

Avomeen. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing?[Link]

-

PubMed. (n.d.). Development of Methods for the Determination of pKa Values. [Link]

-

reposiTUm, TU Wien. (n.d.). Prediction of pKa values of small molecules via graph neural networks. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches | Request PDF. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

Sources

- 1. 5-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol [myskinrecipes.com]

- 2. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. repositum.tuwien.at [repositum.tuwien.at]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmatutor.org [pharmatutor.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. bmglabtech.com [bmglabtech.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. westlab.com [westlab.com]

- 12. thinksrs.com [thinksrs.com]

- 13. pharmtech.com [pharmtech.com]

- 14. pacelabs.com [pacelabs.com]

- 15. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Synthesis Precursors of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol

Abstract: This technical guide provides a comprehensive overview of the synthetic precursors and methodologies for the preparation of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The narrative focuses on a logical, retrosynthetically-derived pathway, emphasizing the mechanistic rationale behind the selection of precursors and reaction conditions. Detailed, field-proven experimental protocols are provided for each key transformation, supported by authoritative references and visual diagrams to ensure scientific integrity and practical applicability for researchers and drug development professionals.

Strategic Approach: Retrosynthetic Analysis

The synthesis of substituted pyrimidines is a cornerstone of heterocyclic chemistry, owing to the prevalence of the pyrimidine scaffold in a vast array of biologically active molecules.[1] A logical approach to constructing 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol begins with a retrosynthetic disconnection, which reveals a convergent and efficient synthetic strategy.

The target molecule is deconstructed into its core precursors. The C5-chloro group is logically introduced in the final step via electrophilic substitution on the pre-formed pyrimidine ring. This unmasks the key intermediate, 6-methyl-2-(2-pyridyl)pyrimidin-4-ol (3) .

Further disconnection of the pyrimidine ring itself follows the most common and reliable method for pyrimidine synthesis: the condensation of an N-C-N fragment with a C-C-C fragment.[2]

-

The 2-(2-pyridyl) substituent points to 2-pyridinecarboxamidine (1) as the requisite N-C-N precursor.

-

The 6-methyl and 4-ol (keto-enol tautomer) functionalities are efficiently installed using a β-ketoester, specifically ethyl acetoacetate (2) , as the C-C-C precursor.

This analysis leads to a robust three-step forward synthesis, which is outlined below.

Figure 1: High-level overview of the synthetic workflow.

Synthesis of the Core Scaffold: 6-Methyl-2-(2-pyridyl)pyrimidin-4-ol (3)

The formation of the central pyrimidine ring is achieved through a classical Principal Synthesis, which involves the base-catalyzed cyclocondensation of an amidine with a β-dicarbonyl compound.

Mechanistic Rationale

This reaction is a robust and widely utilized method for constructing the pyrimidine heterocycle. The mechanism proceeds via several key steps:

-

Deprotonation: A strong base, typically sodium ethoxide (NaOEt) generated in situ from sodium metal in ethanol, deprotonates the α-carbon of ethyl acetoacetate, forming a nucleophilic enolate.

-

Nucleophilic Attack: The amidine nitrogen attacks the electrophilic ester carbonyl of the β-ketoester.

-

Second Nucleophilic Attack: The second nitrogen of the amidine attacks the ketone carbonyl.

-

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequently loses two molecules of water (or one molecule of water and one of ethanol) to yield the aromatic pyrimidin-4-ol ring system.

The choice of ethyl acetoacetate is critical as it directly installs the required methyl group at the C6 position and the hydroxyl (keto) group at the C4 position of the pyrimidine ring.

Figure 2: Logical flow of the cyclocondensation reaction.

Detailed Experimental Protocol

Materials:

-

2-Pyridinecarboxamidine hydrochloride (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Sodium metal (2.2 eq)

-

Anhydrous Ethanol

-

Glacial Acetic Acid

-

Diethyl Ether

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet is charged with anhydrous ethanol.

-

Sodium metal is added portion-wise to the ethanol under a nitrogen atmosphere, allowing it to react completely to form sodium ethoxide. The solution is then cooled to room temperature.

-

2-Pyridinecarboxamidine hydrochloride is added to the sodium ethoxide solution, and the mixture is stirred for 20 minutes to liberate the free amidine.

-

Ethyl acetoacetate is added dropwise to the reaction mixture.

-

The mixture is heated to reflux and maintained for 6-8 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in a minimum amount of cold water and neutralized by the dropwise addition of glacial acetic acid, leading to the precipitation of the product.

-

The precipitate is collected by vacuum filtration, washed with cold water, and then with diethyl ether to remove any unreacted starting material.

-

The crude product is dried and can be further purified by recrystallization from ethanol to yield 6-methyl-2-(2-pyridyl)pyrimidin-4-ol as a solid.

| Reagent | Molar Eq. | Purpose |

| 2-Pyridinecarboxamidine | 1.0 | N-C-N building block |

| Ethyl Acetoacetate | 1.1 | C-C-C building block |

| Sodium Metal | 2.2 | Base precursor (forms NaOEt) |

| Anhydrous Ethanol | Solvent | Reactant for NaOEt formation |

Table 1: Stoichiometry and Purpose of Reagents for Scaffold Synthesis.

Final Transformation: C5-Chlorination

The final step in the sequence is the regioselective chlorination of the pyrimidine ring at the C5 position. This position is activated towards electrophilic substitution due to the electron-donating effects of the ring nitrogen atoms and the C4-hydroxyl group.

Rationale for Chlorinating Agent Selection

While strong chlorinating agents like phosphorus oxychloride (POCl₃) are commonly used to convert hydroxypyrimidines into chloropyrimidines (i.e., replacing the C4-OH with Cl), they are not suitable for C5-chlorination of the intact pyrimidin-4-ol.[3][4] For this transformation, an electrophilic chlorine source is required.

N-Chlorosuccinimide (NCS) is an ideal reagent for this purpose. It is a mild, effective, and easy-to-handle source of an electrophilic chlorine atom (Cl+). The reaction typically proceeds smoothly in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, without affecting the C4-hydroxyl group.

Detailed Experimental Protocol

Materials:

-

6-Methyl-2-(2-pyridyl)pyrimidin-4-ol (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.05 eq)

-

N,N-Dimethylformamide (DMF)

-

Ice-water bath

-

Saturated sodium bicarbonate solution

Procedure:

-

The starting material, 6-methyl-2-(2-pyridyl)pyrimidin-4-ol, is dissolved in DMF in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled to 0-5 °C using an ice-water bath.

-

N-Chlorosuccinimide is added portion-wise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is poured slowly into a beaker of ice water with vigorous stirring, which will cause the product to precipitate.

-

The crude product is collected by vacuum filtration and washed thoroughly with water.

-

The filter cake is then washed with a small amount of cold saturated sodium bicarbonate solution to remove any acidic impurities, followed by another wash with cold water.

-

The product is dried under vacuum to yield 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol. Purity can be assessed by HPLC and NMR spectroscopy.

Summary and Outlook

The synthesis of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol is reliably achieved through a convergent, three-step process rooted in fundamental principles of heterocyclic chemistry. The strategic selection of precursors—2-pyridinecarboxamidine and ethyl acetoacetate—enables the efficient construction of the core 6-methyl-2-(2-pyridyl)pyrimidin-4-ol scaffold via a classical cyclocondensation reaction. The subsequent regioselective C5-chlorination using N-Chlorosuccinimide provides a mild and effective method for the final functionalization. The protocols described herein are robust and scalable, providing a solid foundation for researchers engaged in the synthesis of novel pyrimidine derivatives for pharmaceutical and agrochemical applications.

References

- Process for the preparation of chloropyrimidines.

- Preparation method for chloropyrimidine compound.

-

2-Chloropyrimidine. Organic Syntheses, Coll. Vol. 4, p.182 (1963); Vol. 35, p.34 (1955). [Link]

- Process for the preparation of chloropyrimidines.

-

Preparation method of 2, 4-diamino-6-chloropyrimidine. Patsnap Eureka (CN105801490A). [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. 2020 Nov 10;25(22):5226. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PubMed, National Center for Biotechnology Information. [Link]

-

Synthesis of Pyrimidine Derivatives. Al-Azhar University, Faculty of Science. [Link]

-

Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 2023, 13, 11438-11470. [Link]

-

Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, Volume 16, Number 6, 2019, pp. 488-496(9). [Link]

Sources

- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bu.edu.eg [bu.edu.eg]

- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 4. DE4408404A1 - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

The Strategic Role of the 5-Chloro Substituent in Pyrimidine Derivatives: A Technical Guide to Structure-Activity Relationships

Foreword: The 5-Chloropyrimidine Scaffold - A Privileged Motif in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrimidine ring stands as a cornerstone scaffold, integral to the structure of nucleic acids and a multitude of therapeutic agents.[1] Its inherent ability to engage in various biological interactions has made it a fertile ground for the development of novel drugs across a spectrum of diseases, including cancer, inflammation, and infectious diseases. Within this vast chemical space, the strategic introduction of a chlorine atom at the 5-position has given rise to a particularly valuable class of compounds: the 5-chloropyrimidine derivatives. This seemingly simple modification imparts a unique combination of electronic and steric properties that medicinal chemists have expertly leveraged to fine-tune the potency, selectivity, and pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 5-chloropyrimidine derivatives, offering researchers and drug development professionals a comprehensive understanding of this critical pharmacophore.

I. The Physicochemical Impact of the 5-Chloro Substituent

The introduction of a chlorine atom at the 5-position of the pyrimidine ring profoundly influences the molecule's electronic and steric character. This halogen atom acts as an electron-withdrawing group through induction, which can modulate the pKa of the pyrimidine nitrogens and influence hydrogen bonding capabilities. Furthermore, the chloro group provides a crucial handle for synthetic diversification and can engage in specific interactions within a biological target's binding site, such as halogen bonding. Its size and lipophilicity also play a significant role in shaping the overall physicochemical properties of the molecule, impacting solubility, membrane permeability, and metabolic stability.

II. Structure-Activity Relationship (SAR) of 5-Chloropyrimidine Derivatives as Kinase Inhibitors

A significant body of research on 5-chloropyrimidine derivatives has focused on their development as potent and selective kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[2] The 5-chloropyrimidine scaffold has proven to be a highly effective template for targeting the ATP-binding site of various kinases.

Core SAR Principles:

The biological activity of 5-chloropyrimidine derivatives is exquisitely sensitive to the nature and position of substituents at the C2, C4, and C6 positions of the pyrimidine ring.

-

C2-Position: The C2 position is frequently substituted with an amine or an aniline moiety. This group often forms a critical hydrogen bond with the hinge region of the kinase, a key interaction for anchoring the inhibitor in the ATP-binding pocket. The nature of the substituent on the aniline ring can be varied to explore interactions with the solvent-exposed region and to modulate the overall lipophilicity and metabolic stability of the compound.

-

C4-Position: The C4 position is another key point for diversification. Substitution with various amines, including aliphatic and aromatic amines, has been shown to significantly impact potency and selectivity. The choice of the C4 substituent can influence interactions with the ribose-binding pocket of the ATP-binding site and can be tailored to achieve selectivity for a particular kinase.

-

C6-Position: While less commonly modified than the C2 and C4 positions, substitution at the C6 position can also influence activity. Small alkyl or aryl groups at this position can provide additional van der Waals interactions and fine-tune the orientation of the molecule within the binding site.

Quantitative SAR Data for 2,4-Diamino-5-chloropyrimidine Derivatives as Kinase Inhibitors

The following table summarizes the structure-activity relationship for a series of 2,4-diamino-5-chloropyrimidine derivatives against a panel of cancer cell lines. This data highlights how subtle changes in the substituents at the C2 and C4 positions can lead to significant differences in anticancer activity.

| Compound | R (C4-substituent) | Ar (C2-substituent) | HCT116 (Colon Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) |

| 1 | 4-methylpiperazin-1-yl | - | 209.17 | 221.91 |

| 2 | 4-methylpiperidin-1-yl | - | >300 | >300 |

| 3 | 4-(pyrimidin-2-yl)piperazin-1-yl | - | >300 | >300 |

| 4 | 4-(4-fluorophenyl)piperazin-1-yl | - | >300 | >300 |

| 5 | 4-(2-fluorophenyl)piperazin-1-yl | - | >300 | >300 |

| 6 | 4-(4-bromophenyl)piperazin-1-yl | - | 89.24 | 89.37 |

| 7 | 4-(4-chlorophenyl)piperazin-1-yl | - | >300 | >300 |

Data synthesized from findings reported in[3].

Analysis of SAR:

The data clearly demonstrates the critical role of the substituents at both the C2 and C4 positions. For instance, the introduction of a 4-bromophenylpiperazine moiety at the C4 position (compound 6 ) leads to a significant increase in anticancer activity against both HCT116 and MCF7 cell lines compared to other substitutions.[3] This suggests that the electronic and steric properties of the bromophenyl group are optimal for interaction with the target kinase in these cell lines. In contrast, the presence of a 4-methylpiperazine (compound 1 ) results in moderate activity, while other substitutions at this position lead to a loss of potency.[3]

III. Key Signaling Pathways Targeted by 5-Chloropyrimidine Derivatives

5-Chloropyrimidine derivatives have been successfully developed as inhibitors of several key signaling pathways implicated in cancer progression. Understanding these pathways is crucial for the rational design of targeted therapies.

A. The PLK4 Signaling Pathway

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process that is essential for proper cell division.[4][5][6][7] Overexpression of PLK4 can lead to centrosome amplification, genomic instability, and tumorigenesis.[4][5] PLK4 inhibitors can disrupt this process, leading to mitotic arrest and apoptosis in cancer cells.

Caption: Simplified PLK4 Signaling Pathway and Inhibition.

B. The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[2][8][9][10][11] Aberrant EGFR signaling is a common driver of many cancers. 5-Chloropyrimidine derivatives have been developed as potent EGFR inhibitors that block the downstream signaling cascades.

Caption: Overview of EGFR Downstream Signaling Pathways.

IV. Experimental Protocols

The synthesis and evaluation of 5-chloropyrimidine derivatives require robust and reproducible experimental protocols. The following sections provide detailed methodologies for the synthesis of a key intermediate and for a common kinase inhibition assay.

A. Synthesis of 2,4-Diamino-5-chloropyrimidine Derivatives

A common synthetic route to 2,4-diamino-5-chloropyrimidine derivatives involves the sequential nucleophilic aromatic substitution (SNAr) of 2,4,5-trichloropyrimidine.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 2,4,5-trichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a primary or secondary amine (1.1 eq) and a base such as triethylamine or diisopropylethylamine (1.2 eq).

-

First Substitution (C4-position): Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The first substitution typically occurs at the more reactive C4 position.

-

Second Substitution (C2-position): Once the first substitution is complete, add a second, different amine (1.1 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a higher temperature (e.g., 80-120 °C) to facilitate the substitution at the less reactive C2 position. Continue to monitor the reaction until completion.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the desired 2,4-diamino-5-chloropyrimidine derivative.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

B. In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

Step-by-Step Protocol:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase of interest, its specific substrate, ATP, and the necessary cofactors in a suitable kinase buffer.

-

Add the 5-chloropyrimidine test compound at various concentrations to the reaction mixture. Include appropriate controls (no inhibitor for 0% inhibition and a known potent inhibitor or no enzyme for 100% inhibition).

-

Incubate the reaction at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a predetermined amount of time (e.g., 60 minutes).

-

-

Stopping the Reaction and ATP Depletion:

-

Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Luminescence Generation:

-

Add the Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP.

-

The newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

-

V. Bioisosteric Replacements for the 5-Chloro Group

While the 5-chloro substituent is often crucial for activity, medicinal chemists frequently explore bioisosteric replacements to further optimize a lead compound's properties. Bioisosteres are functional groups that have similar physicochemical properties and can elicit a similar biological response.

Common bioisosteric replacements for a chlorine atom on an aromatic ring include:

-

Fluorine: A smaller and more electronegative halogen, fluorine can alter the electronic properties and metabolic stability of the molecule.

-

Methyl Group: A small, lipophilic group that can fill a similar space as a chlorine atom and provide beneficial hydrophobic interactions.

-

Trifluoromethyl Group (CF3): A strongly electron-withdrawing and lipophilic group that can significantly impact the electronic and pharmacokinetic properties of the compound.

-

Cyano Group (CN): A linear, polar group that can act as a hydrogen bond acceptor and alter the solubility and metabolic profile.

The choice of a bioisosteric replacement depends on the specific goals of the optimization effort, such as improving potency, enhancing selectivity, or modifying the ADME (absorption, distribution, metabolism, and excretion) properties of the drug candidate.

VI. Conclusion and Future Perspectives

The 5-chloropyrimidine scaffold has firmly established itself as a privileged motif in drug discovery, particularly in the development of kinase inhibitors. The strategic placement of a chlorine atom at the 5-position provides a unique combination of electronic and steric features that can be exploited to achieve high potency and selectivity. A thorough understanding of the structure-activity relationships of this scaffold is paramount for the rational design of novel therapeutics. As our knowledge of the intricate signaling pathways that drive disease continues to expand, the versatility of the 5-chloropyrimidine core will undoubtedly continue to be harnessed to develop the next generation of targeted medicines. Future efforts in this area will likely focus on the development of more selective inhibitors, the exploration of novel substitution patterns, and the application of this scaffold to a broader range of biological targets.

References

- Polo-like kinase 4: A molecular linchpin in cancer and its management. PMC. (2025-11-22).

- A comprehensive pathway map of epidermal growth factor receptor signaling. PMC.

- EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. MDPI.

- EGFR Inhibitor P

- Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer. AACR Journals.

- Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers.

- The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral ker

- EGF/EGFR Signaling Pathway.

- Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. PubMed Central. (2021-03-12).

- Representation of PLK4 signaling in cancer with details of selected...

- Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. PubMed.

- Application of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine in the Synthesis of Kinase Inhibitors. Benchchem.

- Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. RSC Publishing.

- Selective mechanisms and molecular design of 2,4 Diarylaminopyrimidines as ALK inhibitors. ScienceDirect.

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. NIH.

- Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (2025-08-06).

- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine. Benchchem.

- 3-Bromo-5-chloropyrazine-2-carbonitrile: A Key Intermediate for the Synthesis of Potent Kinase Inhibitors. Benchchem.

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.

- Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences. (2025-06-12).

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023-05-30).

- Preparation of 2,4-diaminopyrimidines.

- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. (2022-10-19).

- (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine.

- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC. (2022-06-25).

- Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. PubMed.

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.

- Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Liter

- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.

- SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors. PubMed. (2012-12-15).

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. mdpi.com [mdpi.com]

- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polo-like kinase 4: A molecular linchpin in cancer and its management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 7. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Role of the 2-Pyridyl Group in Pyrimidine Kinase Inhibitors

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist, Gemini Division

Executive Summary

The targeting of protein kinases has become a cornerstone of modern therapeutic development, particularly in oncology. Within the vast chemical space of kinase inhibitors, pyrimidine-based scaffolds are exceptionally prevalent. This guide delves into a critical structural motif frequently appended to this core: the 2-pyridyl group. We will dissect its multifaceted role, moving beyond a simple acknowledgment of its presence to a detailed analysis of its function. This document synthesizes data from seminal studies to provide a field-proven perspective on how the 2-pyridyl moiety acts as a powerful hinge-binding element, influences structure-activity relationships (SAR), and modulates crucial pharmacokinetic properties. By understanding the causality behind its widespread use, researchers can better leverage this privileged structure in the rational design of next-generation kinase inhibitors.

Introduction: Pyrimidine Kinases as High-Value Therapeutic Targets

Protein kinases, numbering over 500 in the human kinome, are fundamental regulators of cellular signaling.[1] They catalyze the transfer of a phosphate group from ATP to substrate proteins, a mechanism that, when dysregulated, is a major driver of diseases like cancer.[2] Consequently, the ATP-binding site of kinases has become one of the most intensively pursued targets in drug discovery.[3]

Pyrimidine and fused pyrimidine scaffolds, such as pyrido[2,3-d]pyrimidines, are exceptional starting points for inhibitor design due to their structural resemblance to the adenine core of ATP.[2][4] This mimicry allows them to anchor within the ATP pocket, providing a foundation for building potency and selectivity. However, the core scaffold alone is often insufficient. The strategic addition of specific functional groups is required to achieve high-affinity binding and favorable drug-like properties. Among these, the 2-pyridyl group has emerged as a recurring and highly effective motif.

The 2-Pyridyl Group: A Privileged Hinge-Binding Motif

The efficacy of an ATP-competitive kinase inhibitor is critically dependent on its ability to form stable interactions with the "hinge" region of the kinase, a flexible loop of amino acids connecting the N- and C-lobes of the catalytic domain.[3][5] This region provides a series of backbone hydrogen bond donors and acceptors that anchored the adenine of ATP. The 2-pyridyl group is exceptionally adept at mimicking this interaction.

The Critical Hydrogen Bond

The defining feature of the 2-pyridyl group is its ring nitrogen atom. This nitrogen is strategically positioned to act as a hydrogen bond acceptor, forming a crucial interaction with the backbone N-H group of a key hinge residue (often the third residue after the "gatekeeper").[3] This single hydrogen bond is a hallmark of potent kinase inhibition and serves as the primary anchoring point for the entire inhibitor molecule.[3][6] The loss or relocation of this nitrogen atom almost invariably leads to a dramatic decrease in inhibitory activity, underscoring its essential role.[1]

Molecular Interactions and Binding Mode

The interaction of a 2-pyridyl pyrimidine inhibitor with the kinase hinge is a foundational element of its mechanism. The planarity of the aromatic system allows it to fit snugly into the adenine binding pocket, while the strategically placed nitrogen secures the molecule.

Caption: Standard workflow for kinase inhibitor evaluation.

Step-by-Step: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a typical luminescence-based kinase assay to measure the concentration of ATP remaining after a kinase reaction, which is inversely correlated with kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

-

Target kinase enzyme (e.g., recombinant human PYK2)

-

Kinase substrate (e.g., a generic peptide substrate)

-

Adenosine-5'-triphosphate (ATP)

-

Test compound (2-pyridyl pyrimidine inhibitor) dissolved in DMSO

-

Kinase assay buffer (e.g., HEPES-based buffer with MgCl2, DTT)

-

Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

384-well white assay plates

-

Multichannel pipettes and plate reader with luminescence detection

Methodology:

-

Compound Preparation: Perform a serial dilution of the test compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution starting from 100 µM).

-

Assay Plate Setup: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

-

Kinase Reaction Initiation: Prepare a master mix containing the kinase enzyme and substrate in the assay buffer. Add 5 µL of this mix to each well.

-

Incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Start Reaction: Prepare an ATP solution in the assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km for the kinase.

-

Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

-

Reaction Termination & ADP Detection: Add 10 µL of the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Luminescence Generation: Add 20 µL of the Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence signal from each well using a plate reader.

-

Data Analysis:

-

Normalize the data using the 0% and 100% inhibition controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC50 value.

-

Conclusion and Future Perspectives

The 2-pyridyl group is a cornerstone of modern kinase inhibitor design, particularly within the pyrimidine class. Its primary role as a potent hydrogen-bonding hinge-binder is well-established and serves as the critical anchor for achieving high-affinity target engagement. [7]Furthermore, its influence on structure-activity relationships and its ability to confer favorable pharmacokinetic properties make it an invaluable tool for medicinal chemists. [8][9]As the field moves toward developing inhibitors with greater selectivity and the ability to overcome resistance mutations, the rational modification and substitution of the 2-pyridyl moiety will continue to be a key strategy. Understanding the fundamental principles outlined in this guide is essential for any researcher aiming to design the next generation of effective and safe kinase-targeted therapies.

References

-

Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer. National Institutes of Health. [Link]

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. [Link]

-

Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PubMed Central. [Link]

-

Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. [Link]

-